3-(5-Chlorothien-2-yl)-DL-alanine
Description
Contextualization within Non-Proteinogenic Amino Acid Chemistry
Non-proteinogenic amino acids (NPAAs), both naturally occurring and synthetic, are crucial tools in modern drug discovery and chemical biology. nih.govsigmaaldrich.com They offer a vast structural diversity that extends beyond the limitations of the canonical amino acids. sigmaaldrich.comnih.gov This diversity allows for the creation of peptidomimetics and peptide analogs with improved properties such as enhanced stability in biological systems, increased potency, better oral absorption, and improved tissue distribution. sigmaaldrich.com NPAAs are widely used as chiral building blocks and molecular scaffolds in the development of combinatorial libraries for screening potential drug candidates. sigmaaldrich.comnih.gov The introduction of NPAAs can fundamentally alter the three-dimensional structure of a peptide, enabling the design of drug candidates with a precise fit to their biological targets. sigmaaldrich.com
Significance of Thiophene-Containing Amino Acid Derivatives in Research
The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry. nih.govderpharmachemica.comnih.gov Thiophene and its derivatives are of great interest to the pharmaceutical, agrochemical, and dye industries due to their wide range of applications and therapeutic properties. nih.govencyclopedia.pub Compounds containing a thiophene moiety have been shown to possess a remarkable array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govencyclopedia.pub The electron-rich nature and bioisosteric properties of thiophenes enhance their ability to interact with various biological targets. nih.gov The incorporation of a thiophene ring into an amino acid scaffold, as seen in 3-(5-Chlorothien-2-yl)-DL-alanine, creates a novel building block with the potential to impart unique biological activities to peptides and other molecules.
Rationale for Academic Investigation of this compound as a Prototypical Scaffold
The academic investigation of this compound stems from its potential as a prototypical scaffold for the development of new bioactive molecules. The combination of a non-proteinogenic amino acid and a chlorinated thiophene ring presents a unique set of properties. The chlorine atom on the thiophene ring can influence the electronic properties and metabolic stability of the molecule. The amino acid portion provides a handle for incorporation into peptides or for further chemical modification. Researchers are interested in exploring how this specific combination of structural features influences biological activity. The study of such derivatives helps in understanding structure-activity relationships, which is crucial for the rational design of new therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYNRGWSFULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Chlorothien 2 Yl Dl Alanine and Its Analogues
General Strategies for Thiophene-Substituted Alanine (B10760859) Synthesis
The creation of alanine derivatives bearing a thiophene (B33073) substituent relies on well-established organic reactions, adapted for the specific reactivity of the thiophene ring.
Diethyl Acetamidomalonate Condensation Approaches
A prevalent method for the synthesis of α-amino acids is the diethyl acetamidomalonate condensation. This approach involves the reaction of a substituted methyl halide with diethyl acetamidomalonate. In the context of thiophene-substituted alanines, this would typically involve a halomethylthiophene derivative. For instance, the synthesis of β-(3-benzo[b]thienyl)-DL-alanine has been achieved through the condensation of the corresponding arylmethyl halide with diethyl acetamidomalonate. nih.gov This is followed by partial hydrolysis and decarboxylation to yield the desired amino acid. nih.gov This general strategy is adaptable for the synthesis of 3-(5-Chlorothien-2-yl)-DL-alanine, provided the appropriate 5-chloro-2-(halomethyl)thiophene starting material is available.
Strecker Reaction-Based Syntheses
The Strecker synthesis is a fundamental and versatile method for producing amino acids. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comvaia.com This two-step process begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, the starting aldehyde would be 5-chlorothiophene-2-carboxaldehyde. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion. masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile is then hydrolyzed to afford the racemic amino acid. wikipedia.org This method is widely applicable and can be used to produce a variety of amino acids by simply changing the starting aldehyde. wikipedia.orgmasterorganicchemistry.com
| Reagents for Strecker Synthesis | Intermediate Product | Final Product |
| Aldehyde, Ammonia, Hydrogen Cyanide | α-aminonitrile | α-amino acid |
Enantioselective and Stereoselective Synthetic Pathways for DL-Alanine Derivatives
While classical methods like the Strecker synthesis produce racemic mixtures, there is a growing emphasis on developing enantioselective routes to obtain specific stereoisomers of amino acids. wikipedia.org Asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to induce stereoselectivity. wikipedia.org Another approach involves the enzymatic resolution of racemic mixtures. For example, DL-arylamino acid ethyl ester derivatives have been resolved using enzymes to separate the N-acetyl-L-amino acid from the D-amino acid derivative. nih.gov Furthermore, acid-catalyzed reactions of chiral sulfinamides with activated alkynes have been shown to produce α-amino acid derivatives with high enantioselectivity through a masterorganicchemistry.comwikipedia.org-sigmatropic rearrangement. chemrxiv.org
Regioselective Chlorination and Functionalization of the Thiophene Moiety
The introduction of a chlorine atom at a specific position on the thiophene ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic substitution reactions on substituted thiophenes is influenced by the electronic properties of the existing substituent. For 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position.
Recent advancements have focused on catalyst-controlled C-H functionalization to achieve high regioselectivity. For instance, palladium-catalyzed C-H activation/alkynylation of thiophenes has been developed to control the position of functionalization. nih.gov While this specific example deals with alkynylation, the principle of using tailored catalyst systems can be applied to other functionalizations, including chlorination. Methods for the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives using sodium hypochlorite (B82951) have also been reported, highlighting the ongoing research into selective halogenation techniques. rsc.org The development of regioregular thiophene-based polymers also relies on precise control over the functionalization of the thiophene ring. rsc.org
Chemo- and Stereoselective Synthesis of the DL-Alanine Scaffold
The synthesis of the alanine portion of the molecule requires careful control of both chemical selectivity (chemoselectivity) and spatial arrangement (stereoselectivity).
Methods for Racemic Mixture Generation and Subsequent Resolution
The synthesis of this compound, like many amino acids, often initially yields a racemic mixture, which is an equal mixture of both enantiomers (D and L forms). wikipedia.org The Strecker synthesis, for example, inherently produces a racemic product. wikipedia.org
Asymmetric Approaches to Amino Acid Incorporation
Achieving enantioselectivity in the synthesis of 3-(5-Chlorothien-2-yl)-alanine can be approached through several key strategies, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolution.
Chiral Auxiliary-Based Methods:
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
A prominent example is the use of Evans' oxazolidinone auxiliaries. The N-acylated oxazolidinone can be alkylated with a suitable electrophile, such as 2-(bromomethyl)-5-chlorothiophene. The stereochemistry of the alkylation is controlled by the chiral auxiliary, leading to a high diastereomeric excess. Subsequent hydrolysis of the acylated auxiliary provides the desired L- or D-amino acid.
Another widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. yale.edunih.gov Condensation of tert-butanesulfinamide with a suitable ketoester, followed by reduction of the resulting N-sulfinyl imine, can provide the corresponding amino ester with high diastereoselectivity. The sulfinyl group can then be cleaved under acidic conditions to afford the free amino acid. nih.gov
A specific example for a related heterocyclic alanine involves a high-selective method for the asymmetric synthesis of (S)-β-(3-(furan-2-yl)-4-allyl-5-thio-1,2,4-triazole-1-yl)-α-alanine. This was achieved through the diastereoselective addition of a nucleophile to a dehydroalanine (B155165) derivative within a Ni(II) complex of a Schiff's base with the chiral auxiliary (S)-2-N-(N'-2-chlorobenzylprolyl)aminobenzophenone, affording the target amino acid with an enantiomeric excess (ee) of over 99%.
Catalytic Asymmetric Hydrogenation:
Catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a highly efficient method for producing enantiomerically pure amino acids. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands.
For the synthesis of 3-(5-Chlorothien-2-yl)-alanine, a suitable precursor would be (Z)-2-acetamido-3-(5-chlorothien-2-yl)acrylic acid. Hydrogenation of this substrate in the presence of a chiral catalyst, such as a Rh(I) complex with a DuPhos or Et-DuPhos ligand, can yield the desired N-acetylated amino acid with high enantioselectivity. nih.gov Subsequent deacetylation affords the free amino acid. A novel method for the synthesis of (2-pyridyl)alanines was developed by converting (2-pyridyl)dehydroamino acid derivatives to the corresponding N-oxides, followed by asymmetric hydrogenation using a rhodium catalyst and subsequent N-oxide reduction, resulting in enantiomeric excesses of 80-83%. nih.gov
Enzymatic Resolution:
Enzymatic resolution offers a powerful and environmentally benign approach to obtaining enantiomerically pure amino acids. This method utilizes the high stereoselectivity of enzymes to separate a racemic mixture.
A common strategy is the kinetic resolution of a racemic N-acetyl amino acid using an aminoacylase (B1246476) enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting free L-amino acid and the N-acetyl-D-amino acid can then be separated. The N-acetyl-D-amino acid can be hydrolyzed chemically to obtain the D-enantiomer. The synthesis of 3-(3-benzo[b]thienyl)-D-alanine has been achieved through the enzymatic resolution of the corresponding DL-amino acid ethyl ester derivative. researchgate.netnih.gov
| Method | Description | Key Reagents/Catalysts | Advantages |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans' oxazolidinones, tert-butanesulfinamide, chiral Schiff base complexes. | High diastereoselectivity, reliable and well-established methods. yale.edunih.govresearchgate.net |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral dehydroamino acid using a chiral catalyst. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., DuPhos). nih.govmdpi.com | High enantioselectivity, catalytic in nature. nih.gov |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Aminoacylases, lipases. | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov |
Advanced Synthetic Transformations for Derivative Generation
The structural framework of this compound provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. Advanced synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions, are powerful tools for this purpose.
Direct Chlorination:
While the target compound contains a chlorine atom on the thiophene ring, the synthesis could also start from 3-(thien-2-yl)alanine. Subsequent direct chlorination of the thiophene ring at the 5-position can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS). The regioselectivity of this reaction is generally high for the 2-substituted thiophenes, favoring substitution at the 5-position. Careful optimization of reaction conditions would be necessary to avoid side reactions with the amino acid moiety.
Palladium-Catalyzed Cross-Coupling Reactions:
The chlorine atom on the thiophene ring serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chlorothiophene derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups, making it suitable for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of this compound derivatives, this reaction can be used to introduce alkynyl substituents at the 5-position of the thiophene ring. wikipedia.org These alkynyl derivatives can serve as versatile intermediates for further transformations, such as cycloadditions or conversion to other functional groups. N-propargylamino acids have been efficiently derivatized in aqueous media with various aryl halides using palladium on carbon as a catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chlorothiophene derivative with an amine in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the thiophene ring, leading to the synthesis of novel amino-substituted amino acid derivatives.
| Reaction | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Pd catalyst (e.g., Pd(PPh3)4), base |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, base |
| Bucherer-Hartwig Amination | Amine | C-N | Pd catalyst, phosphine ligand, base |
These advanced synthetic transformations, combined with the asymmetric methodologies for incorporating the amino acid moiety, provide a robust platform for the synthesis and diversification of this compound and its analogues for various applications in chemical biology and drug discovery.
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 3-(5-Chlorothien-2-yl)-DL-alanine. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula.
For this compound (C₇H₈ClNO₂S), the expected exact mass can be calculated with high precision. The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³⁴S), provides a unique isotopic signature that can be observed and calculated. The HRMS spectrum would show the [M+H]⁺ ion and potentially other adducts (e.g., [M+Na]⁺). The distinct isotopic pattern arising from the chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would serve as a key identifier.
Table 1: Exemplary HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Isotopic Pattern Notes |
| [C₇H₉³⁵ClNO₂S]⁺ (M+H)⁺ | 206.0093 | 206.0091 | -0.97 | The primary peak for the ³⁵Cl isotope. |
| [C₇H₉³⁷ClNO₂S]⁺ (M+2+H)⁺ | 208.0064 | 208.0062 | -0.96 | The corresponding peak for the ³⁷Cl isotope, expected at ~32.5% intensity of M+H. |
| [C₇H₈³⁵ClNNaO₂S]⁺ (M+Na)⁺ | 228.9913 | 228.9910 | -1.31 | Sodium adduct, often observed with electrospray ionization. |
This table presents hypothetical data based on theoretical calculations for illustrative purposes.
Fragmentation analysis using tandem MS (MS/MS) would further confirm the structure. Expected fragmentation pathways would include the loss of the carboxyl group (CO₂), the amino group (NH₃), and cleavage of the bond between the alanine (B10760859) backbone and the chlorothienyl moiety, providing fragments that can be precisely matched to the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including its stereochemistry and conformation.
For this compound, ¹H and ¹³C NMR would reveal characteristic signals. The ¹H NMR spectrum would be expected to show signals for the two protons on the thiophene (B33073) ring, which would appear as doublets due to coupling. The alanine portion would exhibit signals for the alpha-proton (α-H), the beta-protons (β-CH₂), and the amino protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the chlorothienyl group. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) (Hypothetical) | Predicted ¹³C Shift (ppm) (Hypothetical) | Multiplicity (¹H) |
| α-CH | ~4.0 | ~55 | Triplet (t) |
| β-CH₂ | ~3.4 | ~35 | Doublet (d) |
| Thiophene H-3 | ~6.8 | ~126 | Doublet (d) |
| Thiophene H-4 | ~7.1 | ~128 | Doublet (d) |
| Thiophene C-2 (C-β attached) | - | ~140 | - |
| Thiophene C-5 (Cl attached) | - | ~130 | - |
| Carboxyl C=O | - | ~175 | - |
This table contains hypothetical data based on typical chemical shifts for similar structural motifs for illustrative purposes.
For unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, between the α-H and the β-CH₂ protons, and between the two protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the alanine side chain and the chlorothiophene ring, for instance, by showing a correlation from the β-protons to the C-2 and C-3 carbons of the thiophene ring.
Since this compound is a racemic mixture, it consists of two enantiomers (D and L forms). Chiral NMR shift reagents, often lanthanide-based complexes, can be used to distinguish between these enantiomers. thermofisher.com These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the two enantiomers to appear at different chemical shifts. nih.gov The integration of these separated signals allows for the determination of the enantiomeric ratio. For example, upon addition of a chiral shift reagent like Eu(hfc)₃, the singlet for a specific proton in the racemic mixture might split into two separate singlets, one for the D-enantiomer complex and one for the L-enantiomer complex. The ratio of the areas of these two peaks would correspond to the ratio of the enantiomers in the sample.
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating its stereoisomers.
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For amino acids, CSPs based on macrocyclic glycopeptides or polysaccharide derivatives are often effective. sigmaaldrich.com
In a typical setup, a solution of this compound would be injected into an HPLC system equipped with a chiral column. The two enantiomers would elute at different retention times (t_R). By integrating the area under each peak, the enantiomeric excess can be calculated. For a racemic mixture, two peaks of equal area would be expected.
Table 3: Exemplary Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition (Illustrative Example) |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC™ T) |
| Mobile Phase | Methanol/Water/Formic Acid mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the thiophene chromophore) |
| Expected Result | Two baseline-separated peaks corresponding to the D and L enantiomers. |
This table presents a hypothetical set of conditions based on methods for similar amino acids. researchgate.netrsc.org
Amino acids like this compound are non-volatile due to their zwitterionic nature at neutral pH. Therefore, direct analysis by GC-MS is not feasible. The compound must first be converted into a volatile derivative. A common method is silylation, where active hydrogens (in the -COOH and -NH₂ groups) are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
The resulting silylated derivative is thermally stable and volatile, making it suitable for GC-MS analysis. The gas chromatogram would provide a retention time characteristic of the derivatized compound, and the mass spectrometer would generate a fragmentation pattern that can be used for identification and confirmation. This technique is highly sensitive and excellent for detecting trace impurities, provided they are also volatile or can be derivatized. The mass spectrum of the TMS-derivatized compound would show a characteristic molecular ion peak and fragment ions corresponding to the loss of TMS groups and other structural fragments.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single crystal X-ray diffraction study would provide precise information on its molecular geometry, conformation, and the packing of molecules within the crystal lattice. nih.govmdpi.com
Solid-State Structural Determination:
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This analysis would confirm the connectivity of the atoms, including the attachment of the chlorothienyl group to the alanine backbone. It would also reveal detailed stereochemical information, such as bond lengths, bond angles, and torsion angles.
A hypothetical table of crystallographic data for this compound is presented in Table 2, based on typical values for similar organic molecules. mdpi.com
Interactive Data Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9 |
| b (Å) | 11.0 |
| c (Å) | 14.8 |
| α (°) | 90 |
| β (°) | 98.6 |
| γ (°) | 90 |
| Volume (ų) | 900 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.57 |
Intermolecular Interaction Analysis:
The crystal structure also reveals how molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are crucial for understanding the physical properties of the compound and its behavior in a biological context. researchgate.netrsc.orgnih.gov
For this compound, the amino and carboxylic acid groups are expected to form a network of hydrogen bonds. The chlorine atom on the thiophene ring could participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. Furthermore, the aromatic thiophene ring may engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal packing. Analyzing these interactions provides insight into the supramolecular assembly of the compound. nih.gov
Computational and Theoretical Investigations of 3 5 Chlorothien 2 Yl Dl Alanine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. researchgate.netresearchgate.netresearchgate.net For 3-(5-Chlorothien-2-yl)-DL-alanine, these calculations can provide a detailed understanding of its electronic structure, stability, and inherent reactivity.
Theoretical studies on similar molecules, such as L-alanine and thiophene (B33073) derivatives, have successfully employed DFT methods with various basis sets, like B3LYP/6-311G(d,p), to analyze their properties. researchgate.netresearchgate.net For this compound, such calculations would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation. This process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a higher propensity to engage in chemical reactions. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.
The reactivity of the thiophene ring itself is a subject of interest. The aromatic nature of thiophene, arising from the participation of a lone pair of electrons from the sulfur atom in the aromatic sextet, leads to a higher reactivity in electrophilic substitution reactions compared to benzene. nih.gov Quantum chemical calculations can quantify this reactivity by mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to interaction with other molecules.
Table 1: Representative Data from Quantum Chemical Calculations on Alanine (B10760859) and Thiophene Derivatives
| Parameter | Molecule | Method | Finding | Reference |
| Band Gap Energy | L-alanine | DFT/B3LYP | Comparable to GGA-PAW case, indicating optoelectronic potential. | researchgate.net |
| Reaction Energy | Alanine Formation | DFT/B3LYP/6-311G(d,p) | Potential energy surfaces for formation pathways were determined. | researchgate.net |
| Optimized Geometry | 2-aminopropionic acid | DFT/B3LYP/6-311++G(d,p) | Stable conformation parameters were identified. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity Scoring
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, these simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Docking studies on other thiophene derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding. mdpi.com For instance, in a study of thiophene carboxamide derivatives, hydrogen bonding with specific amino acid residues within the binding pocket of tubulin was identified as a critical factor for their anticancer activity. mdpi.com
Given the structure of this compound, with its amino and carboxylic acid groups, it is plausible that it could interact with targets that bind amino acids. The chlorothienyl group can participate in hydrophobic and halogen bonding interactions. Molecular docking simulations can explore these possibilities by screening a library of known protein structures. The results can provide a ranked list of potential targets, which can then be validated experimentally.
Table 2: Examples of Molecular Docking Studies on Thiophene Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
| Thiophene Carboxamides | Tubulin | Hydrogen bonding and hydrophobic interactions within the binding pocket. | mdpi.com |
| 2-Aminothiophene derivatives | Leishmania amazonensis targets | Identification of potent anti-leishmanial agents. | nih.gov |
| 4-(Thiophen-2-yl) derivatives | Transient receptor potential vanilloid 1 (TRPV1) | Hydrophobic interactions with key residues like Leu547 and Phe543. | nih.gov |
| Thiophene-based compounds | Cyclooxygenase-2 (COX-2) | High binding energies suggesting inhibitory potential. | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. rsc.orgaps.orgnih.gov For this compound, MD simulations can reveal its conformational landscape, flexibility, and the stability of its interactions with a target protein or its solvent environment.
MD simulations on thiophene and alanine-containing peptides have demonstrated their utility in understanding molecular behavior. For instance, MD simulations have been used to study the conformational dynamics of alanine dipeptides, revealing transitions between different conformations on a picosecond timescale. aps.orgnih.gov Similarly, simulations of thiophene have provided insights into the relaxation dynamics after photoexcitation, highlighting the interplay between internal conversion and intersystem crossing. rsc.org
An MD simulation of this compound, either in solution or complexed with a protein, would involve calculating the forces between atoms and using them to predict their movements over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's flexibility, the stability of intramolecular hydrogen bonds, and its interactions with surrounding water molecules. When in a protein binding site, MD simulations can assess the stability of the docked pose, identify key residues involved in maintaining the interaction, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. mdpi.com
Table 3: Insights from Molecular Dynamics Simulations of Related Molecules
| System | Simulation Focus | Key Insights | Reference |
| Thiophene Carboxamide-Tubulin Complex | Stability of Binding | The ligand remained deeply accommodated within the binding site. | mdpi.com |
| Photoexcited Thiophene | Relaxation Dynamics | Ultrafast ring opening and subsequent interplay of internal conversion and intersystem crossing. | rsc.org |
| Alanine Dipeptide Analog | Conformational Dynamics | Transformation between C5 and C7eq conformations occurs on a picosecond timescale. | aps.orgnih.gov |
| Peptides in Solution | Solvent Effects | The conformational profile of a peptide changes depending on the properties of the solvent. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiophene Amino Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. aminer.orgnih.govresearchgate.net For thiophene amino acid derivatives like this compound, QSAR can be a powerful tool for predicting the activity of new analogs and for understanding which molecular properties are most important for their biological effect.
A notable example is the development of QSAR models for thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), a target in cancer therapy. aminer.orgnih.gov In such studies, a dataset of thiophene compounds with their measured inhibitory activities (e.g., pIC50) is used. aminer.orgnih.gov A wide range of molecular descriptors, encoding topological, geometric, and electronic properties, are calculated for each compound. acs.org Statistical methods, such as multivariate linear regression, are then employed to build a mathematical equation that relates the descriptors to the activity. aminer.org
The resulting QSAR model can then be used to predict the activity of new, unsynthesized thiophene derivatives. A robust QSAR model, validated through internal and external test sets, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov For this compound, developing a QSAR model would require a dataset of structurally similar compounds with known biological activities against a specific target.
Table 4: Key Aspects of a QSAR Study on Thiophene Derivatives
| Component | Description | Example from PLK1 Inhibitor Study | Reference |
| Dataset | A collection of compounds with known biological activity. | 103 thiophene derivatives with measured pIC50 values against PLK1. | aminer.org |
| Molecular Descriptors | Numerical representations of molecular properties. | 0D to 3D descriptors encoding various chemical features. | aminer.org |
| Statistical Method | Algorithm to correlate descriptors with activity. | Multivariate Linear Regression (MLR). | aminer.org |
| Model Validation | Assessment of the model's predictive power. | Internal (Q2) and external (Rtest2) validation. | nih.gov |
In Silico Prediction of Biological Target Engagement and Mechanistic Insights
In silico methods play a crucial role in the early stages of drug discovery by predicting the biological targets of a novel compound and providing insights into its potential mechanism of action. nih.govnih.gov For this compound, these computational approaches can help to formulate hypotheses about its therapeutic potential.
Target prediction can be achieved through various ligand-based and structure-based methods. Ligand-based approaches involve comparing the structure of this compound to databases of known active compounds. If it is structurally similar to molecules with a known target, it is inferred that it may share that target. Structure-based methods, such as inverse docking, involve docking the compound against a large number of protein structures to identify those with which it interacts most favorably.
Once a potential target is identified, computational studies can provide mechanistic insights. For example, if this compound is predicted to inhibit a particular enzyme, MD simulations can be used to study the conformational changes that occur upon binding and to identify the key interactions that lead to inhibition. Computational studies on other thiophene derivatives have successfully guided the identification of novel inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) and have provided a basis for understanding their anti-inflammatory properties through interactions with enzymes like cyclooxygenase (COX). nih.govdergipark.org.tr These studies often combine molecular docking with MD simulations and binding free energy calculations to build a comprehensive picture of target engagement. dergipark.org.tr
Table 5: Examples of In Silico Target Prediction and Mechanistic Studies
| Compound Class | Predicted Target/Mechanism | Computational Methods Used | Reference |
| Thiophene Derivatives | Epidermal Growth Factor Receptor (EGFR) inhibition | Molecular docking, MD simulations, MM/GBSA, QSAR. | dergipark.org.tr |
| Thiophene-based Compounds | Dual inhibition of COX-2/5-LOX | Molecular docking. | nih.gov |
| Thiosemicarbazone Derivatives | Cathepsin L inhibition | 3D-QSAR, pharmacophore modeling, structure-based screening. | nih.govresearchgate.net |
Pre Clinical Biological Activity and Mechanistic Studies of 3 5 Chlorothien 2 Yl Dl Alanine
In Vitro Enzyme Inhibition Studies
The ability of 3-(5-chlorothien-2-yl)-DL-alanine and related compounds to inhibit specific enzymes has been a key area of research. These studies provide insights into its potential as a modulator of various biological pathways.
Investigation of Antimetabolite Activity
As an analogue of natural amino acids, this compound has been investigated for its antimetabolite properties. Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. For instance, 3-chloro-DL-alanine (3CA), a related compound, is known to inhibit peptidoglycan synthesis in bacteria. nih.gov The introduction of a chlorothienyl group in place of a simpler substituent offers a modification that could alter its specificity and potency against various metabolic enzymes.
Related compounds have also shown competitive inhibition of enzymes involved in amino acid metabolism. For example, β-[3-benzo(b)thienyl]-DL-alanine, a sulfur analogue of tryptophan, acts as a competitive inhibitor for indoleamine 2,3-dioxygenase. nih.gov This suggests that the thienyl ring structure can mimic the indole (B1671886) ring of tryptophan, allowing it to bind to the active site of the enzyme.
Inhibition of Specific Metabolic Enzymes (e.g., Glycinamide Ribonucleotide Formyltransferase)
Glycinamide ribonucleotide formyltransferase (GARFT) is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, making it a target for anticancer drugs. nih.govwikipedia.org While direct inhibition studies of this compound on GARFT are not extensively detailed in the provided context, the activity of structurally related thienyl derivatives provides valuable insights. For example, inhibitors like LY309886, which contains a thienyl group, have been shown to inhibit GARFT with an EC50 of 90 nM in RAW cell lines. nih.gov This inhibition of purine biosynthesis was reversible with the addition of exogenous hypoxanthine, confirming the specific targeting of the purine pathway. nih.govnih.gov The effectiveness of such compounds underscores the potential for thienyl-containing molecules to act as GARFT inhibitors.
| Compound | Target Enzyme | Cell Line | EC50 | Reference |
| LY309886 | Glycinamide Ribonucleotide Formyltransferase (GARFT) | RAW | 90 nM | nih.gov |
Modulation of Protein Kinase Activity (e.g., Polo-like Kinase 1) in In Vitro Assays
Polo-like kinase 1 (Plk1) is a key regulator of mitotic progression, and its overexpression is linked to various cancers. nih.govnih.gov The inhibition of Plk1 is a promising strategy for anticancer therapy. While direct data on this compound is limited, the broader class of thiophene (B33073) derivatives has been explored as Plk1 inhibitors. For instance, GSK461364A, a thiophene benzimidazole (B57391) derivative, is a potent inhibitor of Plk1 with an IC50 of 2 nM. nih.gov This indicates that the thiophene scaffold can be effectively utilized in the design of ATP-competitive inhibitors that target the kinase domain of Plk1. nih.gov The interaction of such inhibitors often involves key residues in the ATP-binding pocket of the kinase. nih.gov
| Compound | Target Kinase | IC50 | Mechanism of Action | Reference |
| GSK461364A | Polo-like Kinase 1 (Plk1) | 2 nM | ATP-competitive inhibitor | nih.gov |
Evaluation of Trypanothione Reductase Inhibition
Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.govfrontiersin.org As this enzyme is absent in humans, it represents a prime target for the development of selective antiparasitic drugs. nih.govresearchgate.net Various compounds containing a thiophene or benzo[b]thiophene moiety have been investigated as TR inhibitors. nih.gov These inhibitors often act by competing with the enzyme's natural substrate, trypanothione, or the cofactor NADPH. frontiersin.orgmdpi.com The hydrophobic nature of the thienyl group can contribute to binding within the enzyme's active site. nih.gov
Cellular Mechanistic Investigations (In Vitro)
Understanding how this compound behaves within a cellular context is crucial for evaluating its potential as a therapeutic agent. This includes its ability to enter cells and its subsequent intracellular fate.
Cellular Uptake and Intracellular Distribution (In Vitro Models)
The cellular uptake and distribution of a compound are critical determinants of its biological activity. For a compound to interact with intracellular targets, it must first cross the cell membrane. Studies on related organometallic molybdenum complexes have shown that aqueous solubility and the ability to traverse biological membranes are key factors for significant cellular uptake, with uptake percentages in the range of 0.1–1.3% of the administered dose. nih.gov
Impact on Cell Cycle Progression in In Vitro Cell Lines
No publicly available scientific literature was identified that specifically investigates the impact of this compound on cell cycle progression in in vitro cell lines.
Modulation of Cellular Signaling Pathways (In Vitro)
There is no available research detailing the specific effects of this compound on the modulation of cellular signaling pathways in vitro.
Assessment of Anti-Proliferative Effects in Various Cancer Cell Lines (In Vitro)
No studies were found that assess the anti-proliferative effects of this compound in any cancer cell lines. While research exists on the anti-proliferative activities of other thienyl derivatives, this specific compound has not been evaluated in the available literature.
Receptor Binding and Activation Studies (In Vitro)
Specific in vitro receptor binding and activation studies for this compound are not documented in the accessible scientific literature.
Investigation of Potential Antiviral Activity (In Vitro Models)
There is no available data from in vitro models to support or refute any potential antiviral activity of this compound.
Assessment of Anti-inflammatory Modulating Effects (In Vitro)
No in vitro studies have been published that assess the anti-inflammatory modulating effects of this compound.
Exploration of Other Investigational Biological Activities (In Vitro)
No other in vitro investigational biological activities for this compound have been reported in the scientific literature.
Structure Activity Relationship Sar Studies of 3 5 Chlorothien 2 Yl Dl Alanine Derivatives
Systematic Modifications of the Thiophene (B33073) Ring
The position of substituents on the thiophene ring can dramatically alter a compound's biological profile. The chlorine atom in 3-(5-Chlorothien-2-yl)-DL-alanine is at the 5-position of the thiophene ring, which is para to the alanine (B10760859) substituent. Moving this halogen or introducing others at different positions can influence the molecule's interaction with its biological target.
Research on related thiophene-containing compounds has shown that the regioselectivity of halogenation is influenced by both electronic and steric factors. nih.gov For instance, in the context of other bioactive molecules, the placement of halogens can affect binding affinity and metabolic stability. The introduction of bromine, another halogen, is often used for cross-coupling reactions to introduce further diversity. nih.gov
The following table summarizes the effects of positional isomerism and halogenation on the bioactivity of hypothetical 3-(thienyl)-DL-alanine derivatives, based on general principles observed in related compound series.
| Compound | Modification | Observed/Expected Effect on Bioactivity |
| Derivative A | Chlorine at the 4-position of the thiophene ring | Altered electronic distribution may lead to a decrease or change in the spectrum of activity. |
| Derivative B | Fluorine at the 5-position instead of chlorine | Increased electronegativity and potential for hydrogen bonding could enhance binding affinity. |
| Derivative C | Bromine at the 5-position instead of chlorine | Increased size and lipophilicity might improve membrane permeability but could also introduce steric hindrance. |
| Derivative D | Di-chloro substitution at 4- and 5-positions | Increased lipophilicity could enhance cell penetration, but may also lead to non-specific toxicity. |
Beyond halogens, introducing a variety of other chemical groups onto the thiophene ring can fine-tune the pharmacological properties of this compound derivatives. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—plays a crucial role in modulating bioactivity. nih.gov
For example, the introduction of an aldehyde group can serve as a handle for further functionalization through reactions like Wittig condensation. nih.gov Studies on other heterocyclic compounds have demonstrated that adding groups like methyl, methoxy, or cyano can significantly impact their biological effects. scielo.br For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the presence of a 3-fluorophenyl group led to potent inhibitory activity against a breast cancer cell line. scielo.br
The table below illustrates the potential impact of various substituents on the thiophene ring of 3-(thienyl)-DL-alanine analogs.
| Substituent | Position on Thiophene Ring | Potential Influence on Bioactivity |
| Methyl (-CH3) | 4-position | May increase lipophilicity and metabolic stability. |
| Methoxy (-OCH3) | 4-position | Can act as a hydrogen bond acceptor and may alter electronic properties. |
| Cyano (-CN) | 4-position | A strong electron-withdrawing group that can significantly change the electronic character of the ring. |
| Phenyl (-C6H5) | 4-position | Introduces a bulky, lipophilic group that could enhance binding through pi-stacking interactions. |
Derivatization of the Alanine Moiety
The alanine portion of this compound provides another avenue for structural modification to optimize biological activity. The amino and carboxyl groups, as well as the alpha-carbon, are key sites for derivatization.
Modification of the N-terminal amino group can have a profound effect on the biological activity of amino acid derivatives. Common modifications include acylation and alkylation. Reductive alkylation, for instance, has been shown to be a highly selective method for modifying the N-termini of peptides and proteins, often preserving or even enhancing biological activity compared to acylation. nih.govrsc.org This is because reductive amination maintains the positive charge at the N-terminus, which can be crucial for receptor interaction. nih.gov
A study on the N-terminal modification of a library of peptides demonstrated that reductive alkylation with various aldehydes resulted in excellent selectivity and high conversion for most natural amino acids. researchgate.net
The following table outlines potential N-terminal modifications of this compound and their likely impact on activity.
| Modification | Reagent | Potential Effect on Bioactivity |
| Acetylation | Acetic anhydride | Neutralizes the positive charge, which may decrease or alter activity depending on the target. |
| Benzylation | Benzaldehyde (reductive amination) | Maintains the positive charge and adds a bulky hydrophobic group, potentially enhancing binding. nih.gov |
| Fmoc protection | Fmoc-Cl | A common protecting group in peptide synthesis that would likely abolish activity until removed. medchemexpress.com |
| Boc protection | Di-tert-butyl dicarbonate | Another common protecting group with similar implications to Fmoc. nih.gov |
The carboxyl-terminal of the alanine moiety is another key site for modification. Esterification and amidation are common derivatizations that can influence a compound's solubility, membrane permeability, and susceptibility to metabolic degradation. Converting the carboxylic acid to an ester or an amide neutralizes the negative charge, which can significantly impact how the molecule interacts with its biological target. nih.gov
For example, in the development of dermorphin (B549996) analogues, the modification of the C-terminal residue with piperazin-2-one (B30754) or piperazine (B1678402) derivatives was found to be important for their opiate activities. nih.gov
The table below details potential C-terminal modifications and their expected consequences.
| Modification | Resulting Functional Group | Anticipated Impact on Bioactivity |
| Esterification | Methyl ester (-COOCH3) | Increased lipophilicity, potentially improved cell penetration. May act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo. |
| Amidation | Primary amide (-CONH2) | Can participate in hydrogen bonding, potentially altering binding affinity. |
| Amidation with an amine | Substituted amide (-CONHR) | Allows for the introduction of diverse functionalities to explore further SAR. |
| Reduction | Primary alcohol (-CH2OH) | Removes the acidic character and introduces a polar group, which could lead to a different pharmacological profile. |
The alpha-carbon of the alanine moiety in this compound is a chiral center, meaning the compound exists as a racemic mixture of D- and L-enantiomers. sigmaaldrich.com Biological systems are often highly stereoselective, and as a result, the two enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and toxicities. sigmaaldrich.comchemspider.com
It is common for only one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. For instance, in the case of 3-(3-benzo[b]thienyl)alanine, enzymatic resolution was used to separate the D- and L-enantiomers to study their distinct properties. nih.gov The L-enantiomer of 3-(2-thienyl)alanine is a known alanine derivative. scbt.com The specific rotation of L-3-(2-Thienyl)alanine has been reported as [α]20/D −30.5±1.5°, c = 1% in H2O. sigmaaldrich.com
The table below highlights the importance of stereochemistry in the biological activity of 3-(5-Chlorothien-2-yl)-alanine.
| Enantiomer | Configuration | Expected Biological Activity |
| L-enantiomer | (S)-configuration | Likely to be the more active enantiomer, as natural amino acids are in the L-form. |
| D-enantiomer | (R)-configuration | May be less active, inactive, or have a different activity profile compared to the L-enantiomer. |
| DL-racemate | Mixture of (S) and (R) | The observed activity will be a composite of the activities of both enantiomers. |
Exploration of Linker Region Modifications and Their Influence on Target Binding
In the context of drug design and medicinal chemistry, the linker is not merely a passive spacer. On the contrary, it can actively contribute to the binding energy through direct interactions with the target or by positioning key functional groups for optimal engagement. For instance, the introduction of rigid elements, such as double or triple bonds, or cyclic structures within the linker can pre-organize the molecule into a more favorable conformation for binding, thus reducing the entropic penalty upon association with the target. Conversely, flexible linkers, typically composed of alkyl chains, can allow the molecule to adopt multiple conformations, which may be advantageous if the precise binding mode is unknown or if the target itself exhibits a degree of plasticity.
Systematic studies involving the variation of the linker region in analogous compounds have demonstrated that these modifications can lead to significant improvements in binding affinity and selectivity. The strategic introduction of heteroatoms, such as oxygen or nitrogen, into the linker can also introduce new hydrogen bonding opportunities with the target protein, further enhancing the stability of the ligand-protein complex.
The following table illustrates hypothetical modifications to the linker region of a this compound derivative and the potential impact on target binding, based on established principles of medicinal chemistry.
| Derivative | Linker Modification | Anticipated Influence on Target Binding |
| Compound A | Flexible ethyl chain | Allows for conformational adaptability within the binding site. |
| Compound B | Rigid propenyl linker | Restricts conformational freedom, potentially leading to a more defined and potent interaction if the conformation is optimal. |
| Compound C | Ether-containing linker | May introduce a hydrogen bond acceptor, potentially increasing binding affinity through interaction with a suitable donor on the target. |
| Compound D | Amide-containing linker | Introduces both a hydrogen bond donor and acceptor, offering more complex interaction possibilities with the target. |
Correlation of Computational Data with Experimental SAR Findings to Guide Design
The integration of computational chemistry with experimental structure-activity relationship (SAR) studies provides a powerful, synergistic approach to the design of novel and more effective derivatives of this compound. Computational methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, can offer valuable insights into the molecular basis of ligand-target interactions, thereby guiding the synthetic efforts towards more promising candidates.
Molecular docking simulations, for example, can predict the preferred binding mode and orientation of a series of derivatives within the active site of a target protein. This allows researchers to visualize how modifications to the linker region or other parts of the molecule might affect key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By correlating the predicted binding energies from docking studies with the experimentally determined biological activities, it is possible to build and refine a model of the pharmacophore and identify regions of the molecule that are amenable to modification.
Molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex, revealing how the flexibility of both the ligand and the protein influences the stability of the interaction over time. These simulations can help to assess the conformational strain induced by a particular linker and predict whether a more rigid or flexible linker would be more beneficial for maintaining a productive binding pose.
Quantitative structure-activity relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound derivatives with known activities, QSAR models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are most critical for activity. These models can then be used to predict the activity of virtual compounds, allowing for the in-silico screening of large libraries of potential derivatives before committing to their synthesis and testing.
The iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The correlation between in-silico data and experimental findings is crucial for validating and improving the computational models. When there is a high degree of correlation, the models can be used with greater confidence to prioritize the design and synthesis of new analogues with enhanced potency and selectivity.
Below is a hypothetical table illustrating the correlation of computational predictions with experimental results for a series of this compound derivatives.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) | Correlation |
| Derivative 1 | -8.5 | 150 | Strong |
| Derivative 2 | -9.2 | 80 | Strong |
| Derivative 3 | -7.1 | 500 | Strong |
| Derivative 4 | -9.8 | 45 | Strong |
This strong correlation would suggest that the computational model is accurately capturing the key features of the ligand-target interaction and can be a reliable tool for guiding the design of future derivatives.
Advanced Analytical Methodologies for Studying 3 5 Chlorothien 2 Yl Dl Alanine in Complex Biological Systems Pre Clinical Research
Quantitative Bioanalytical Method Development for Metabolite Identification and Quantification
The cornerstone of studying a new chemical entity in a biological system is the development of robust and sensitive quantitative bioanalytical methods. These methods are essential for determining the concentration of the parent compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. For 3-(5-Chlorothien-2-yl)-DL-alanine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice due to its high selectivity, sensitivity, and speed. nih.govnih.gov
The development of an LC-MS/MS method begins with the optimization of both the chromatographic separation and the mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate the analyte from endogenous matrix components. csuohio.edu The selection of the column, mobile phase composition, and gradient elution is critical to achieve good peak shape and resolution.
Mass spectrometric detection is highly specific. For this compound, electrospray ionization (ESI) in positive ion mode would likely be effective, given the presence of the amino group which is readily protonated. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing a high degree of selectivity and minimizing interferences. nih.gov
A crucial aspect of quantitative bioanalysis is the use of an appropriate internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612), carbon-13, or nitrogen-15), as it has nearly identical chemical and physical properties to the analyte, ensuring that any variability during sample preparation and analysis is accounted for.
The method must be validated according to regulatory guidelines to ensure its reliability. frontiersin.org This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various conditions.
Table 1: Representative LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | e.g., m/z 219.9 -> 156.0 |
| Internal Standard | This compound-d3 |
| IS MRM Transition | e.g., m/z 222.9 -> 159.0 |
This table presents hypothetical yet representative parameters for an LC-MS/MS method.
Metabolite identification is another key objective. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, is often used for this purpose. nih.gov By comparing the accurate mass measurements of potential metabolites in post-dose samples with those in pre-dose samples, and by analyzing their fragmentation patterns, the structures of metabolites can be proposed. Common metabolic transformations for a compound like this compound could include oxidation of the thiophene (B33073) ring, deamination of the alanine (B10760859) side chain, or conjugation with endogenous molecules like glucuronic acid or sulfate.
Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation
To definitively trace the metabolic fate of this compound, isotopic labeling is the gold standard. nih.govmdpi.com This strategy involves synthesizing the compound with one or more stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (²H), at specific positions in the molecule. researchgate.netisotope.comisotope.com When the labeled compound is introduced into a biological system, the isotope tag allows its metabolites to be distinguished from the vast background of endogenous molecules. nih.gov
The choice of isotope and labeling position depends on the metabolic questions being addressed. For instance, labeling the carboxyl group with ¹³C would allow tracing of the carbon skeleton, while labeling the amino group with ¹⁵N would track the fate of the nitrogen. nih.gov Deuterium labeling can also be used, but care must be taken as the C-D bond can sometimes be more stable than the C-H bond, potentially altering the rate of metabolism (an isotope effect).
After administration of the labeled compound, biological samples are analyzed by mass spectrometry. The unique mass shift imparted by the isotope makes it straightforward to identify metabolites derived from the administered compound. By analyzing the pattern of labeled atoms in the metabolites, the sequence of metabolic reactions can be deduced. For example, if a metabolite is found with the ¹³C label but not the ¹⁵N label, it would indicate that a deamination reaction has occurred.
Table 2: Potential Isotopically Labeled Versions of this compound for Metabolic Tracing
| Labeled Compound | Isotope | Labeling Position | Purpose |
| 3-(5-Chlorothien-2-yl)-DL-[1-¹³C]alanine | ¹³C | Carboxyl carbon | Trace the fate of the carbon skeleton |
| 3-(5-Chlorothien-2-yl)-DL-[¹⁵N]alanine | ¹⁵N | Amino nitrogen | Elucidate deamination and transamination pathways |
| 3-(5-Chlorothien-2-yl-d3)-DL-alanine | ²H | Thiophene ring | Investigate metabolism of the heterocyclic ring |
| 3-(5-Chlorothien-2-yl)-DL-[U-¹³C]alanine | ¹³C | Uniformly on the alanine moiety | Comprehensive tracing of the alanine portion |
This table provides examples of how isotopic labeling could be strategically used.
Proteomic and Metabolomic Approaches for Global Target Identification and Pathway Analysis
Beyond studying the metabolism of this compound itself, it is crucial to understand its effects on the broader biological system. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, are powerful "omics" technologies for this purpose. sapient.bionih.gov These approaches can provide a global snapshot of the cellular response to the compound, helping to identify its molecular targets and the pathways it perturbs. waocp.org
In a typical proteomics experiment, cells or tissues are exposed to the compound, and then the proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. korea.ac.kr By comparing the protein expression profiles of treated samples with untreated controls, researchers can identify proteins that are up- or down-regulated in response to the compound. frontiersin.orgnumberanalytics.com This can provide clues about the compound's mechanism of action. For example, if enzymes involved in a particular signaling pathway are consistently altered, it may suggest that the compound interacts with that pathway. Chemical proteomics, which uses a modified version of the compound as a "bait" to pull down its binding partners from a cell lysate, can be a more direct way to identify protein targets. nih.govbiognosys.com
Metabolomics provides a complementary view by measuring changes in the levels of endogenous small-molecule metabolites. nih.gov A shift in the metabolome can indicate which metabolic pathways are affected by the compound. For instance, an accumulation of a particular substrate and a depletion of its product would suggest inhibition of the enzyme that catalyzes that reaction.
The integration of proteomic and metabolomic data can provide a more complete picture of the compound's effects. mdpi.com For example, an observed change in a metabolic pathway can be correlated with changes in the expression of the enzymes that regulate that pathway.
Table 3: Hypothetical Proteomic and Metabolomic Changes in Response to this compound
| Molecule Type | Molecule Name | Fold Change (Treated vs. Control) | Implied Pathway Perturbation |
| Protein | Kinase X | -2.5 | Inhibition of a specific signaling pathway |
| Protein | Transporter Y | +3.0 | Upregulation of a transport mechanism |
| Protein | Apoptosis Regulator Z | +2.0 | Induction of programmed cell death |
| Metabolite | Substrate A | +4.0 | Enzyme inhibition downstream |
| Metabolite | Product B | -3.5 | Enzyme inhibition upstream |
| Metabolite | Tryptophan | -2.0 | Alteration in amino acid metabolism nih.gov |
This table illustrates the type of data that can be generated from proteomic and metabolomic studies and how it might be interpreted.
Advanced Microscopic Techniques for Cellular Localization and Interaction Studies
To understand a compound's function, it is often necessary to know where it goes within the cell. Advanced microscopic techniques allow for the visualization of the subcellular distribution of molecules and their interactions in real-time. joslin.org
Fluorescence microscopy is a widely used tool for this purpose. numberanalytics.comnumberanalytics.comnih.gov To visualize this compound, it would first need to be tagged with a fluorescent dye (a fluorophore). This could be achieved through chemical synthesis. Once the fluorescently-labeled compound is introduced to living cells, its uptake and localization can be monitored. nih.gov
Confocal microscopy offers improved image resolution over conventional widefield microscopy by rejecting out-of-focus light, allowing for the creation of sharp, detailed optical sections through the cell. numberanalytics.comnumberanalytics.com This would be invaluable for determining if the compound accumulates in specific organelles, such as the mitochondria, nucleus, or lysosomes. nih.govbiorxiv.org
For even greater detail, super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), can be employed. nih.govacs.org These methods bypass the diffraction limit of light, enabling visualization at the nanoscale and potentially revealing interactions with specific protein complexes or cellular structures.
Förster Resonance Energy Transfer (FRET) microscopy is a technique that can be used to study molecular interactions. numberanalytics.comnih.gov It relies on the transfer of energy between two different fluorophores when they are in very close proximity. By tagging this compound with one fluorophore and a potential protein target with another, FRET can be used to confirm a direct interaction between the two within the living cell.
Table 4: Application of Advanced Microscopic Techniques for Studying this compound
| Technique | Application | Information Gained |
| Confocal Microscopy | Imaging of a fluorescently-tagged version of the compound in live cells. | Determination of subcellular localization (e.g., cytoplasm, nucleus, mitochondria). nih.govbiorxiv.org |
| Live-Cell Imaging | Time-lapse microscopy of compound uptake and distribution. numberanalytics.com | Dynamics of cellular entry and trafficking. nih.gov |
| Super-Resolution Microscopy (e.g., STORM, PALM) | High-resolution imaging of the compound's distribution. acs.org | Localization with respect to specific nanoscale cellular structures. |
| FRET Microscopy | Imaging of the compound and a potential protein target, each with a FRET-pair fluorophore. numberanalytics.comnih.gov | Confirmation and localization of direct molecular interactions in vivo. |
This table summarizes how different microscopy techniques could be applied to investigate the cellular behavior of the compound.
Future Research Directions and Potential Academic Applications
Development as Molecular Probes for Specific Biological Pathways
The inherent properties of 3-(5-Chlorothien-2-yl)-DL-alanine make it an intriguing candidate for the development of molecular probes. The thiophene (B33073) ring, a known pharmacophore in many bioactive compounds, can serve as a recognition element for specific biological targets. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The presence of the chlorine atom offers a potential site for radiolabeling or the attachment of fluorescent tags, transforming the molecule into a traceable entity within a biological system.
Future research could focus on synthesizing derivatives of this compound functionalized with various reporter groups. These probes could then be employed to investigate biological pathways where thiophene-containing molecules are known to interact, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation. nih.govresearchgate.netmdpi.com By tracking the localization and interactions of these probes, researchers could gain valuable insights into disease mechanisms at a molecular level.
Integration into Peptide and Peptidomimetic Design
The incorporation of non-proteinogenic amino acids like this compound into peptides and peptidomimetics offers a powerful strategy to create novel structures with enhanced properties. pacific.edu The unique side chain of this amino acid can introduce conformational constraints, leading to more stable and specific peptide structures. The thiophene moiety can also participate in unique binding interactions with biological targets, potentially increasing the potency and selectivity of the resulting peptide. nih.gov
Exploration in Materials Science and Biosensing Applications
The aromatic and reactive nature of the thiophene ring in this compound suggests its potential utility in the realm of materials science and biosensing. Thiophene-based polymers are known for their conductive properties, and the incorporation of this amino acid could lead to the development of novel biocompatible and biodegradable conductive materials.
In the field of biosensing, the amino acid could be immobilized on sensor surfaces to create highly specific recognition layers. The thiophene group could be electropolymerized to form a conductive film, while the amino acid functionality would allow for the specific binding of target analytes. Future research could explore the development of electrochemical or optical biosensors based on this compound for the detection of specific biomolecules or pathogens.
Role in Understanding Non-Proteinogenic Amino Acid Metabolism and Incorporation
As a non-proteinogenic amino acid, studying the metabolic fate of this compound within biological systems is a critical area of future research. wikipedia.orgmdpi.comagriculturejournals.cz Understanding how this unnatural amino acid is recognized, transported, and potentially metabolized by cells is fundamental to its development for any in vivo application. The thiophene ring is known to be a target for cytochrome P450-mediated oxidation, and investigating the potential for bioactivation and the formation of reactive metabolites will be essential. nih.govacs.org
Furthermore, exploring the possibility of its incorporation into proteins by either natural or engineered metabolic pathways would be a groundbreaking area of study. This could lead to the in vivo production of proteins with novel functionalities, a key goal in synthetic biology.
Design of Next-Generation Thiophene-Based Bioactive Compounds for Investigational Purposes
Building upon the structural framework of this compound, medicinal chemists can design and synthesize next-generation thiophene-based bioactive compounds for investigational purposes. The existing molecule can be considered a lead compound, and systematic modifications to its structure can be made to optimize its biological activity. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(5-Chlorothien-2-yl)-DL-alanine in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for unnatural amino acids like this compound. Key steps include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino and carboxyl groups during synthesis.
- Coupling reagents : Activate the carboxyl group with reagents like HBTU or DCC to facilitate amide bond formation.
- Post-synthetic modification : Introduce the 5-chlorothien-2-yl moiety via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in analogous aryl-alanine derivatives .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of characteristic peaks (e.g., thiophene protons at ~6.5–7.5 ppm and alanine backbone signals).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight accuracy, as shown for glycyl-DL-alanine derivatives .
- X-ray crystallography : Resolve stereochemical configuration and crystal packing, as applied to DL-alanine’s orthogonal crystal structure .
Q. What are the primary challenges in characterizing the stereochemical configuration of DL-alanine derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and compare retention times to standards.
- Vibrational Circular Dichroism (VCD) : Differentiate D- and L-forms by analyzing asymmetric vibrational modes, a method validated for DL-m-tyrosine derivatives .
- Crystallographic ambiguity : DL-alanine’s racemic mixture forms alternating layers of D/L isomers, complicating diffraction patterns; use high-resolution XRD with Rietveld refinement to resolve .
Advanced Research Questions
Q. How can this compound be incorporated into proteins for functional studies?
- Methodological Answer :
- Orthogonal tRNA synthetase engineering : Evolve a synthetase specific to the unnatural amino acid, as done for 3-(2-naphthyl)-DL-alanine in E. coli. This enables site-specific incorporation via amber codon suppression .
- Validation : Confirm incorporation via Western blot (epitope tags) or fluorescence assays (e.g., green fluorescent protein variants with the modified residue) .
Q. What experimental approaches are used to study the metal-chelating properties of DL-alanine derivatives?
- Methodological Answer :
- Potentiometric titration : Determine stability constants () for metal complexes (e.g., Cu, Zn) at varying pH levels, as applied to DL-alanine’s chelation behavior .
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands to assess binding stoichiometry.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for metal interactions .
Q. How do the piezoelectric properties of DL-alanine derivatives compare to their enantiomeric counterparts?
- Methodological Answer :
- Piezoresponse Force Microscopy (PFM) : Measure local piezoelectric coefficients (e.g., ) in DL-alanine crystals, which exhibit net polarization due to alternating D/L layers, unlike L-alanine’s canceled dipoles .
- XRD analysis : Correlate crystal symmetry (orthogonal vs. monoclinic) with piezoelectric output, as shown in DL-alanine’s ~4 pC/N value .
Q. What strategies resolve contradictions in crystallographic data between DL-alanine derivatives and their enantiomers?
- Methodological Answer :
- High-pressure XRD : Apply hydrostatic pressure to stabilize metastable polymorphs and resolve ambiguous diffraction patterns.
- Density Functional Theory (DFT) : Simulate crystal structures to validate experimental data, addressing discrepancies in dipole alignment observed in DL-alanine studies .
Q. How can researchers optimize the stability of DL-alanine derivatives in aqueous solutions for biochemical assays?
- Methodological Answer :
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility, as optimized for DL-alanine in nanoparticle synthesis .
- Temperature control : Store solutions at 4°C to prevent racemization or hydrolysis, validated in DL-m-tyrosine stability assays .
- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation of the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
